molecular formula C21H18N2O2 B13993354 N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) CAS No. 32121-28-1

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-)

Cat. No.: B13993354
CAS No.: 32121-28-1
M. Wt: 330.4 g/mol
InChI Key: MHHWUHZTOXRQSE-UHFFFAOYSA-N
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Description

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety. This compound is notable for its unique structure, which includes benzylidene, phenoxy, and phenylethane groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) typically involves the condensation reaction between benzaldehyde derivatives and hydrazine derivatives. One common method is the reaction of benzaldehyde with 2-phenoxy-2-phenylethanehydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-2-phenoxyacetohydrazide
  • N-Benzylidene-2-phenoxybenzohydrazide
  • N-Benzylidene-2-phenoxypropanohydrazide

Uniqueness

N-Benzylidene-2-phenoxy-2-phenylethanehydrazonato(3-) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

32121-28-1

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(benzylideneamino)-2-phenoxy-2-phenylacetamide

InChI

InChI=1S/C21H18N2O2/c24-21(23-22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)25-19-14-8-3-9-15-19/h1-16,20H,(H,23,24)

InChI Key

MHHWUHZTOXRQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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